7-氟萘-1,3-二醇

描述

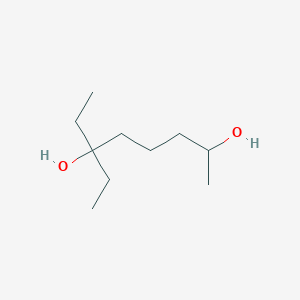

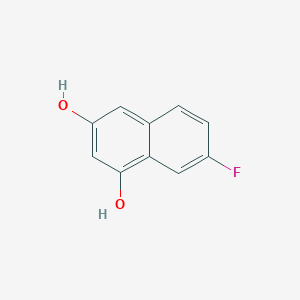

7-Fluoronaphthalene-1,3-diol is a chemical compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 7-Fluoronaphthalene-1,3-diol is 1S/C10H7FO2/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5,12-13H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

7-Fluoronaphthalene-1,3-diol is a solid at room temperature . The predicted boiling point is 364.7±11.0 °C and the predicted density is 1.429±0.06 g/cm3 . The pKa value is predicted to be 8.93±0.40 .科学研究应用

真菌代谢:

- 研究: "氟取代基对 1-氟萘真菌代谢的影响"

- 发现: 研究了 Cunninghamella elegans 对 1-氟萘的代谢,观察了氟取代基如何影响代谢过程。揭示了各种代谢产物的形成以及真菌单加氧酶-环氧化物水解酶系统的立体选择性 (Cerniglia 等人,1984).

合成和性质:

- 研究: "氟代偶氮烯的合成和性质"

- 发现: 讨论了偶氮烯与 N-氟试剂的亲电氟化,以及由于氟取代基导致的可见光吸收中的红移 (Ueno 等人,1996).

催化反应:

- 研究: "早期过渡金属催化的芳基氟化物的交叉偶联反应"

- 发现: 探讨了涉及 1-氟萘的脱氟和交叉偶联反应,重点介绍了过渡金属催化剂的活性和这些过程中的区域选择性 (Guo 等人,2006).

热膨胀分析:

- 研究: "2-氟萘无序形式的热膨胀"

- 发现: 研究了 2-氟萘的热膨胀张量,揭示了明显的各向异性和该性质的结构含义 (Meresse 等人,1979).

分子传感应用:

- 研究: "手性羧酸的对映选择性传感"

- 发现: 描述了使用 1,8-二吖啶萘衍生的氟传感器对各种手性羧酸进行对映选择性传感,展示了高对映选择性 (Mei & Wolf,2004).

化学合成和分析:

- 研究: "1-(7-氟萘-1-基)哌嗪盐酸盐的实用合成"

- 发现: 报告了 1-(7-氟萘-1-基)-哌嗪盐酸盐的可扩展制备,概述了一种更安全、更高效的合成路线 (Magano 等人,2008).

纳米粒子催化:

- 研究: "使用新型磁性纳米粒子一步合成多取代吡咯烷酮"

- 发现: 详细介绍了使用 7-氨基萘-1,3-二磺酸官能化的磁性纳米粒子催化取代 3-吡咯啉-2-酮的合成,强调了环保性和高效率 (Ghorbani-Vaghei 等人,2017).

光重排和合成:

- 研究: "从 3-苯乙烯基呋喃到 2-甲基萘的碱诱导光重排"

- 发现: 研究了 3-(4-取代苯乙烯基)呋喃的光重排,以生成各种取代的 2-甲基萘,包括合成不对称 2,7-二取代萘的方法 (Ho 等人,2011).

生化操作技术:

- 研究: "使用超微电极改变单个培养细胞和细胞器的生化状态"

- 发现: 描述了一种使用电场诱导透性化对单个细胞进行化学和生物操作的技术,重点介绍了将荧光-3 等物质引入细胞 (Lundqvist 等人,1998).

作用机制

安全和危害

7-Fluoronaphthalene-1,3-diol is classified as a dangerous substance. The associated hazard statements are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

生化分析

Biochemical Properties

7-Fluoronaphthalene-1,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 7-Fluoronaphthalene-1,3-diol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function .

Cellular Effects

The effects of 7-Fluoronaphthalene-1,3-diol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 7-Fluoronaphthalene-1,3-diol can affect gene expression and cellular metabolism. For example, in certain cell types, it can induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress .

Molecular Mechanism

At the molecular level, 7-Fluoronaphthalene-1,3-diol exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA or proteins, leading to changes in their structure and function. Additionally, 7-Fluoronaphthalene-1,3-diol can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical metabolic pathways. This inhibition can result in altered gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoronaphthalene-1,3-diol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 7-Fluoronaphthalene-1,3-diol can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of 7-Fluoronaphthalene-1,3-diol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in a significant shift from beneficial to harmful outcomes .

Metabolic Pathways

7-Fluoronaphthalene-1,3-diol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also impact the overall energy balance and redox state of the cell .

Transport and Distribution

Within cells and tissues, 7-Fluoronaphthalene-1,3-diol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of 7-Fluoronaphthalene-1,3-diol can affect its bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of 7-Fluoronaphthalene-1,3-diol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 7-Fluoronaphthalene-1,3-diol can determine its impact on cellular processes .

属性

IUPAC Name |

7-fluoronaphthalene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVNQJDIGYJIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。